Diethyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate
Overview
Description
Diethyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a diethyl ester group and a 2,5-dimethoxyanilino moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate typically involves a multi-step process. One efficient method includes the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylates in the presence of molecular iodine as a catalyst. This reaction is carried out in acetonitrile at 80°C, resulting in the formation of quinoline-2,4-dicarboxylate derivatives .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of eco-friendly catalysts and solvents, such as molecular iodine and acetonitrile, is advantageous for industrial applications due to their low cost and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Diethyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including antimalarial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of diethyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its use in the synthesis of dihydropyridine derivatives with various biological activities.
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Noted for its antitumor activity and green synthesis methods.
Uniqueness
Diethyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethoxyanilino group enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
diethyl 4-(2,5-dimethoxyanilino)quinoline-3,6-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-5-30-22(26)14-7-9-18-16(11-14)21(17(13-24-18)23(27)31-6-2)25-19-12-15(28-3)8-10-20(19)29-4/h7-13H,5-6H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDLUTUIAOTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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